![molecular formula C12H10F3N3O2S B2547241 Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034261-42-0](/img/structure/B2547241.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

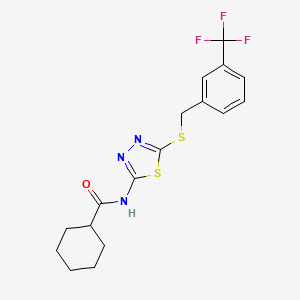

The compound contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. This core is often found in compounds used in organic electronics due to its electron-accepting properties . Attached to this core is a 3-(2,2,2-trifluoroethoxy)azetidin-1-yl group. The presence of the trifluoroethoxy group could potentially increase the compound’s stability and lipophilicity.

Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as reactants in various types of reactions, including Suzuki coupling and decarboxylative alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethoxy group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Solvent Effects on Molecular Aggregation

One study focused on the effects of solvents on molecular aggregation, involving compounds related to the thiadiazole family. It highlighted the impact of solvent choice on the fluorescence emission spectra and aggregation processes of specific thiadiazole derivatives. This research underscores the importance of understanding solvent interactions for the development of fluorescent materials and sensors (Matwijczuk et al., 2016).

Antimycobacterial Chemotypes

Another study discovered new anti-mycobacterial chemotypes within the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, indicating a potential pathway for developing treatments against Mycobacterium tuberculosis. This work showcases the compound's relevance in designing new antimicrobial agents (Pancholia et al., 2016).

Anticancer Potential

A particular focus has been on the development of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia. This pioneering approach to incorporating boron into these compounds aims to exploit their pharmacological activities for cancer therapy (Das et al., 2023).

Organic Semiconductors

Research into benzo[d][1,2,3]thiadiazole and its isomers has contributed to the development of organic semiconductors. These materials find applications in electronics, such as transistors and solar cells, due to their enhanced electron-deficient properties and improved optoelectronic performance (Chen et al., 2016).

Antioxidant Properties

Novel thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant properties. This research contributes to the ongoing search for potent antioxidant compounds, which are crucial for combating oxidative stress-related diseases (Jaishree et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target enzymes like activin receptor-like kinase 5 (alk5) .

Mode of Action

It is suggested that compounds with a similar structure exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .

Biochemical Pathways

Similar compounds have been used in the miyaura borylation and suzuki coupling reactions .

Result of Action

Similar compounds have been reported to exhibit aggregated-induced emission (aie) properties, attributed to their photoactive btz core and nonplanar geometry .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-20-8-4-18(5-8)11(19)7-1-2-9-10(3-7)17-21-16-9/h1-3,8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDNXQMRJJUHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2547159.png)

![7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one](/img/structure/B2547164.png)

![Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2547167.png)

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)

![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2547175.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)